molecular formula C23H20N2O4 B1163941 PB-22 N-pentanoic acid metabolite

PB-22 N-pentanoic acid metabolite

Cat. No. B1163941
M. Wt: 388.4
InChI Key: OHXYIFOJAQVPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PB-22 is a synthetic cannabinoid which is structurally analogous to the potent aminoalkylindoles, like JWH 018. PB-22 N-pentanoic acid metabolite is a potential metabolite of PB-22, based on the metabolism of JWH 018. The physiological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.

Scientific Research Applications

Metabolic Profiling and Detection

The metabolites of synthetic cannabinoids like PB-22 and its analogs have been studied extensively to understand their metabolic pathways and to detect their presence in biological specimens. A comprehensive study on the metabolism of PB-22 and 5F-PB-22, two synthetic cannabinoids, revealed that the predominant metabolic pathway for both substances was ester hydrolysis, resulting in a variety of (5-fluoro)pentylindole-3-carboxylic acid metabolites. The study identified twenty metabolites for PB-22 and twenty-two for 5F-PB-22, predominantly generated through oxidation and glucuronidation processes. Oxidative defluorination of 5F-PB-22, forming PB-22 metabolites, was also observed. These metabolites are valuable targets for developing analytical methods to document PB-22 and 5F-PB-22 intake through urine analysis (Wohlfarth et al., 2014).

A sensitive analytical method was established for the quantification of 5F-PB-22 and its three metabolites, including PB-22 N-pentanoic acid, in authentic urine samples. This was the first report detailing the quantification of these metabolites in human urine samples, contributing to the understanding of the excretion and potential toxicological impact of these synthetic cannabinoids (Minakata et al., 2017).

Mechanisms of Incorporation and Stability

Investigations into the mechanisms of incorporation of synthetic cannabinoids and their metabolites into hair were presented. The study emphasized the importance of careful interpretation of metabolite findings, especially for compounds with chemically labile amide/ester bonds or 5-fluoro-pentyl side chains, due to the different mechanisms of formation and incorporation into hair. This is crucial for a correct interpretation of hair analysis results in the context of synthetic cannabinoid consumption (Franz et al., 2016).

Biosynthesis and Copolymer Formation

Research on the biosynthesis of block copolymers using pentanoic acid and glucose as carbon sources by Ralstonia eutropha was conducted. This study focused on the metabolization of pentanoic acid to provide P3HBV and used glucose as a second carbon source to give P3HB. The regulation of the chain length of P3HB and the formation of a block copolymer were studied, highlighting the potential of pentanoic acid in the field of biodegradable plastics (Nakaoki, 2016).

properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4

InChI

InChI=1S/C23H20N2O4/c26-21(27)12-3-4-14-25-15-18(17-9-1-2-10-19(17)25)23(28)29-20-11-5-7-16-8-6-13-24-22(16)20/h1-2,5-11,13,15H,3-4,12,14H2,(H,26,27)

InChI Key

OHXYIFOJAQVPRU-UHFFFAOYSA-N

SMILES

O=C(OC1=C(N=CC=C2)C2=CC=C1)C3=CN(CCCCC(O)=O)C4=C3C=CC=C4

synonyms

5-(3-((quinolin-8-yloxy)carbonyl)-1H-indol-1-yl)pentanoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PB-22 N-pentanoic acid metabolite
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PB-22 N-pentanoic acid metabolite
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PB-22 N-pentanoic acid metabolite

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